1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.327. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Activities
1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one derivatives have been synthesized and evaluated for antimicrobial and anticancer activities. A study found that certain derivatives were effective antimicrobial agents, and one particular compound exhibited potent anticancer properties, being more effective than 5-Fluorouracil against HCT 116 cancer cell lines. This research highlights the potential of these compounds in medical treatments and drug development (Verma et al., 2015).
Structural Analysis and Synthesis
The X-Ray crystal structure determination of a series of 1-aryl-2-[3-(3-[2-aryl-1-diazenyl]-1,3-diazepan-1-ylmethyl)-1,3-diazepan-1-yl]-1-diazenes, derived from similar compounds, has been conducted. This study provides insights into the structural aspects of these compounds, crucial for understanding their chemical properties and potential applications in various fields (Tingley et al., 2006).
Synthesis for Medical Applications
The synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, a key intermediate of the Rho–kinase inhibitor K-115, was established for large-scale production. This indicates the compound's relevance in pharmaceutical manufacturing, particularly for drugs targeting Rho-kinase pathways (Gomi et al., 2012).
Microwave-Assisted Synthesis
A study describes an efficient microwave-assisted synthesis of 1,4-diazepane derivatives. This method demonstrates a rapid and high-yield approach to producing these compounds, which is beneficial for research and industrial applications (Wlodarczyk et al., 2007).
Molecular Docking Studies
Molecular docking studies on N-Benzyl-2,7-diphenyl-1,4-diazepan-5-one analogues revealed their potential inhibitory activity against HIV-1 protease. This research provides a foundation for developing new antiviral drugs using these compounds (Sethuvasan et al., 2016).
Mechanism of Action
Target of Action
The primary target of 1-(1,4-Diazepan-1-yl)-3-phenylpropan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . ROCK is an effector protein of Rho, which binds with Rho to form a Rho/Rho-kinase complex. This complex regulates many physiological functions including smooth muscle contractions, chemotaxis, neural growth, and gene expression .
Mode of Action
This compound interacts with its target, the ROCK, by inhibiting its activity . This inhibition leads to a decrease in intraocular pressure (IOP) in a dose-dependent manner and an increase in flow facility . The maximum reduction of IOP occurs after 1 to 2 hours .
Biochemical Pathways
The compound affects the Rho/ROCK pathway, which plays a crucial role in various cellular functions such as cell shape, motility, and division . By inhibiting ROCK, the compound disrupts this pathway, leading to changes in cell behavior and physiology .
Pharmacokinetics
Similar compounds like ripasudil have high intraocular permeability This suggests that this compound may also have good bioavailability in the eye
Result of Action
The primary result of the compound’s action is a reduction in intraocular pressure . This can be beneficial in conditions like glaucoma and ocular hypertension, where high intraocular pressure can damage the optic nerve and lead to vision loss .
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c17-14(16-11-4-9-15-10-12-16)8-7-13-5-2-1-3-6-13/h1-3,5-6,15H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMYUSDGTVLVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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